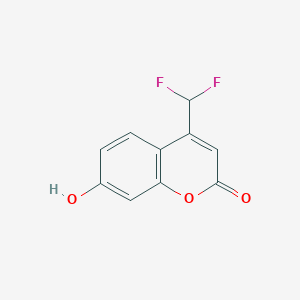

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

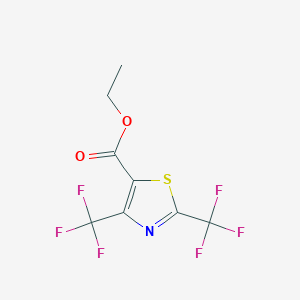

The synthesis of this compound involves difluoromethylation reactions. Various methods have been developed for introducing difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds. These methods are environmentally benign and can be performed under mild conditions .

Molecular Structure Analysis

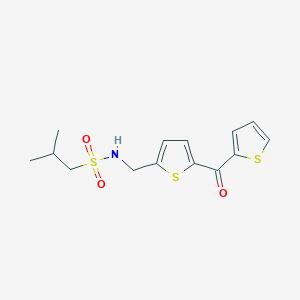

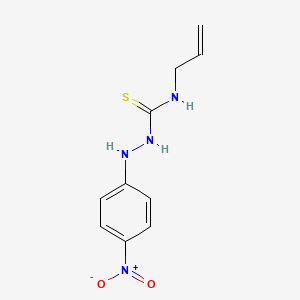

The molecular structure of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one consists of a chromone scaffold with a difluoromethyl group at the 4-position and a hydroxy group at the 7-position .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including difluoromethylation reactions. These reactions can introduce difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds .

Physical And Chemical Properties Analysis

Scientific Research Applications

Medicinal Chemistry

The difluoromethyl group in 4-difluoromethyl pyrazole significantly influences its reactivity and lipophilicity. As a result, it serves as a valuable building block for designing tailored derivatives. Some of its notable applications in medicinal chemistry include:

- Cyclooxygenase-2 (COX-2) Inhibition : Molecular docking studies have revealed that certain derivatives of 4-difluoromethyl pyrazole exhibit high affinity toward COX-2, an enzyme associated with inflammation. These compounds could potentially be developed as anti-inflammatory agents .

Materials Science

The incorporation of the difluoromethyl group enhances the lipophilicity and metabolic stability of compounds. Researchers explore its applications in materials science, such as:

- Functional Materials : 4-difluoromethyl pyrazole derivatives may find use in designing functional materials due to their unique properties .

Agrochemicals

The compound’s reactivity and stability make it relevant in agrochemical research:

- Pesticides and Herbicides : Researchers investigate the potential of 4-difluoromethyl pyrazole derivatives as active ingredients in pesticides and herbicides .

Photocatalysis

In the field of photocatalysis, this compound plays a role:

- Difluoromethylation Reactions : Photocatalytic generation of the difluoromethyl radical (CF₂H) from related precursors can lead to new synthetic methodologies. For instance, chlorodifluoromethyl radicals (ClCF₂) produced under Ru-photocatalysis have been utilized in specific reactions .

Hydrogen-Bond Donor Properties

Studies have shown that compounds bearing a CF₂H group act as better hydrogen-bond donors than their methylated analogues. This property has implications in various chemical interactions .

Biological Activities

While not fully explored, 4-difluoromethyl pyrazole derivatives have demonstrated potential biological activities, including:

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(difluoromethyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-10(12)7-4-9(14)15-8-3-5(13)1-2-6(7)8/h1-4,10,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVTWUTXGVPZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2725066.png)

![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2725071.png)

![4,7-Dimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725072.png)

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)